molecular formula C6H13N B3274657 2-Hexenylamine CAS No. 61210-84-2

2-Hexenylamine

Cat. No.: B3274657
CAS No.: 61210-84-2
M. Wt: 99.17 g/mol
InChI Key: JMPKRWPMDAFCGM-SNAWJCMRSA-N
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Description

2-Hexenylamine is an organic compound with the molecular formula C6H13N. It is an unsaturated aliphatic amine, characterized by the presence of a double bond in its carbon chain. This compound is a colorless liquid with a fishy odor, typical of amines. It is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexenylamine can be synthesized through several methods, including:

    Hydroamination of 1-Hexene: This method involves the addition of ammonia to 1-Hexene in the presence of a catalyst, typically a transition metal complex, under high pressure and temperature conditions.

    Reductive Amination of 2-Hexenal: This method involves the reaction of 2-Hexenal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often involves the reductive amination of 2-Hexenal due to its efficiency and high yield. The process is typically carried out in large reactors with continuous monitoring of reaction conditions to ensure optimal production rates.

Chemical Reactions Analysis

2-Hexenylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Hexenamide or 2-Hexenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to hexylamine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a nickel catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. For example, reaction with acyl chlorides can yield amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen with nickel catalyst.

    Substitution: Acyl chlorides, acid anhydrides, under mild to moderate temperature conditions.

Major Products:

    Oxidation: 2-Hexenamide, 2-Hexenoic acid.

    Reduction: Hexylamine.

    Substitution: Various amides and substituted amines.

Scientific Research Applications

2-Hexenylamine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and rubber chemicals.

Comparison with Similar Compounds

  • Hexylamine
  • 2-Butenylamine
  • 2-Octenylamine

Properties

IUPAC Name

(E)-hex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-3-4-5-6-7/h4-5H,2-3,6-7H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPKRWPMDAFCGM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexenylamine
Reactant of Route 2
2-Hexenylamine
Reactant of Route 3
Reactant of Route 3
2-Hexenylamine
Reactant of Route 4
2-Hexenylamine
Reactant of Route 5
2-Hexenylamine
Reactant of Route 6
2-Hexenylamine

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